Ethyl 2-amino-2,3-dimethylbutanoate
Description
Ethyl 2-amino-2,3-dimethylbutanoate (CAS 13893-48-6) is an ester derivative featuring an amino group and two methyl substituents on the α- and β-carbons of the butanoate backbone. Its hydrochloride salt (CAS 1334146-69-8, molecular formula C₈H₁₈ClNO₂, molecular weight 195.69) is widely utilized in pharmaceutical synthesis due to enhanced solubility and stability . The compound is synthesized via esterification or alkylation reactions, often involving intermediates like 2-amino-2,3-dimethylbutanonitrile, as seen in analogous amide synthesis pathways . Its stereospecific (S)-enantiomer is particularly valued in chiral drug development, as highlighted by its commercial availability in hydrochloride form for high-purity applications .
Properties
CAS No. |
13893-48-6 |
|---|---|
Molecular Formula |
C8H17NO2 |
Synonyms |
Isovaline, 3-methyl-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Amino-2,3-Dimethylbutanamide (CAS N/A)
- Molecular Formula : C₆H₁₄N₂O
- Molecular Weight : 130.19
- Key Features: Amide analog with a terminal CONH₂ group instead of an ester. Forms a 3D hydrogen-bonded network via N–H⋯O interactions, enhancing crystallinity . Used as a racemic herbicide intermediate (e.g., imidazolinone synthesis) .
- Differentiator : Lower solubility in polar solvents compared to the ester form due to reduced ionic character.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Molecular Formula: C₇H₁₆ClNO₂
- Molecular Weight : 205.66
- Key Features: Methyl ester with a methylamino substituent; synthesized via HCl-mediated deprotection . NMR data (δ 9.00 brs, NH; 3.79 s, OCH₃) confirms structural integrity .
- Differentiator: Increased steric hindrance from the methylamino group alters reactivity in nucleophilic substitutions.
Substituent Modifications
Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)
Ethyl 2-Acetyl-3-methylbutanoate (CAS 1522-46-9)
- Molecular Formula : C₉H₁₆O₃
- Molecular Weight : 172.23
- Key Features: Acetyl group at C2 enables keto-enol tautomerism, useful in synthesizing ketone-based APIs .
- Differentiator: Lacks the amino group, limiting its role in amine-mediated drug interactions.
Ester Group Variations
Propyl/Isopropyl/tert-Butyl 1-Aminocyclopropanecarboxylates
- Examples: Propyl 1-aminocyclopropanecarboxylate (CAS 104544-05-0) tert-Butyl 1-aminocyclopropanecarboxylate (CAS 159871-51-9)
- Differentiator : Bulky ester groups (e.g., tert-butyl) reduce metabolic stability but improve lipophilicity for CNS-targeting drugs .
Data Table: Comparative Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
